

A Comprehensive Technical Guide to 2,4-Dichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4-Dichloro-5-nitropyrimidine**

Cat. No.: **B015318**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2,4-Dichloro-5-nitropyrimidine**, a key intermediate in the synthesis of a wide range of biologically active compounds. This document outlines its chemical and physical properties, synthesis protocols, reactivity, and biological significance, presenting data in a clear and accessible format for laboratory and research applications.

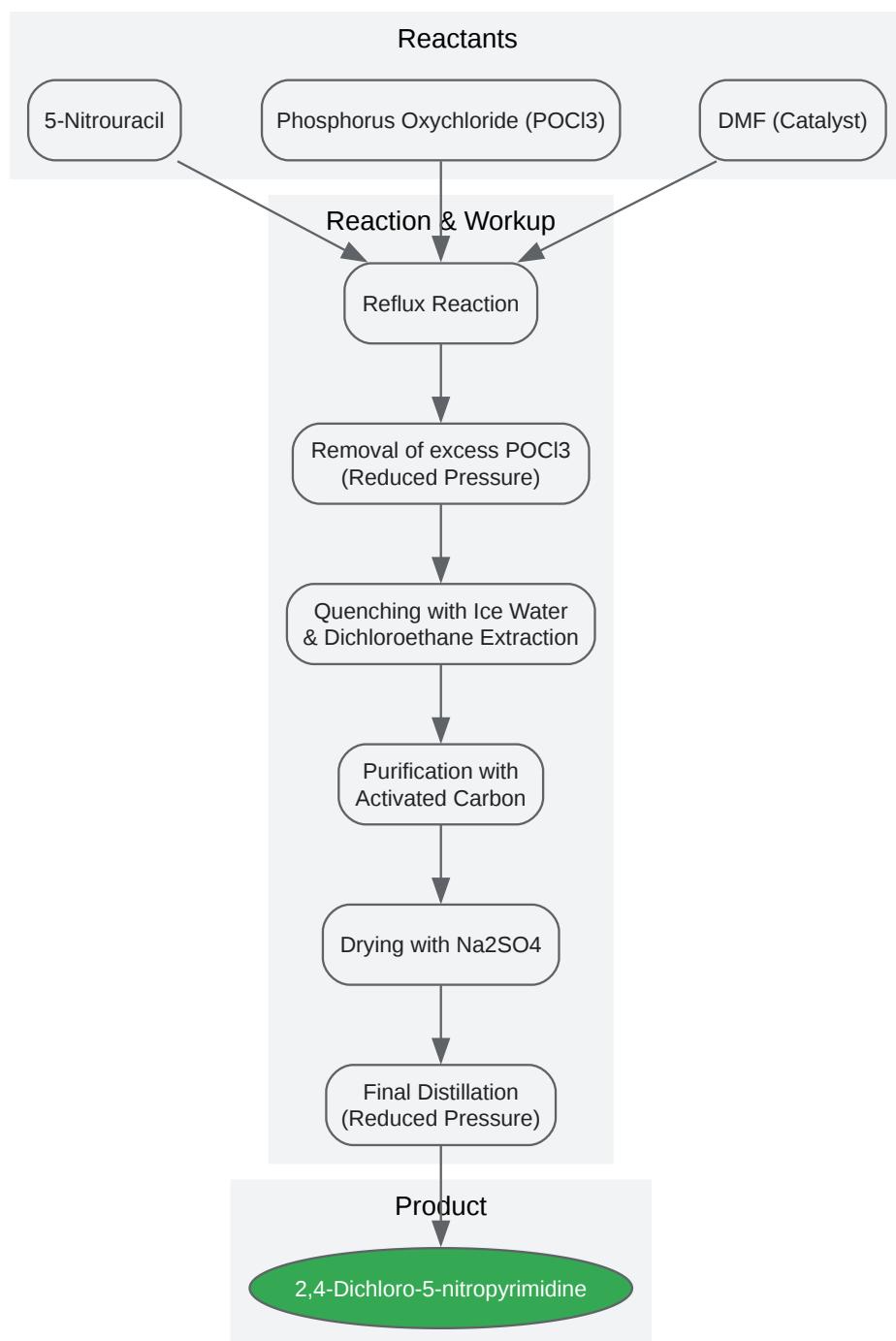
Chemical Identity and Properties

2,4-Dichloro-5-nitropyrimidine, with the CAS number 49845-33-2, is a versatile heterocyclic compound.[1][2][3][4] Its structure, featuring a pyrimidine ring substituted with two chlorine atoms and a nitro group, makes it a highly reactive and valuable building block in medicinal chemistry and agrochemical development.[2]

Table 1: Physicochemical Properties of **2,4-Dichloro-5-nitropyrimidine**

Property	Value	Reference
CAS Number	49845-33-2	[1] [2] [3] [4]
Molecular Formula	C ₄ HCl ₂ N ₃ O ₂	[1] [2] [3] [4]
Molecular Weight	193.98 g/mol	[1] [3] [4]
Appearance	Clear yellow liquid or low melting solid	[2] [5]
Melting Point	28-32 °C	
Boiling Point	0.9 °C at 0.5 mmHg	
Density	1.74 g/cm ³ at 20 °C	[1]
Solubility in Water	1.0 g/L at 25 °C	[1] [2]
Other Solubilities	Chloroform (Slightly), Methanol (Slightly)	[5]
InChI Key	INUSQTPGSHFGHM-UHFFFAOYSA-N	[2]
SMILES	[O-]--INVALID-LINK--c1cnc(Cl)nc1Cl	[2]

Synthesis Protocol

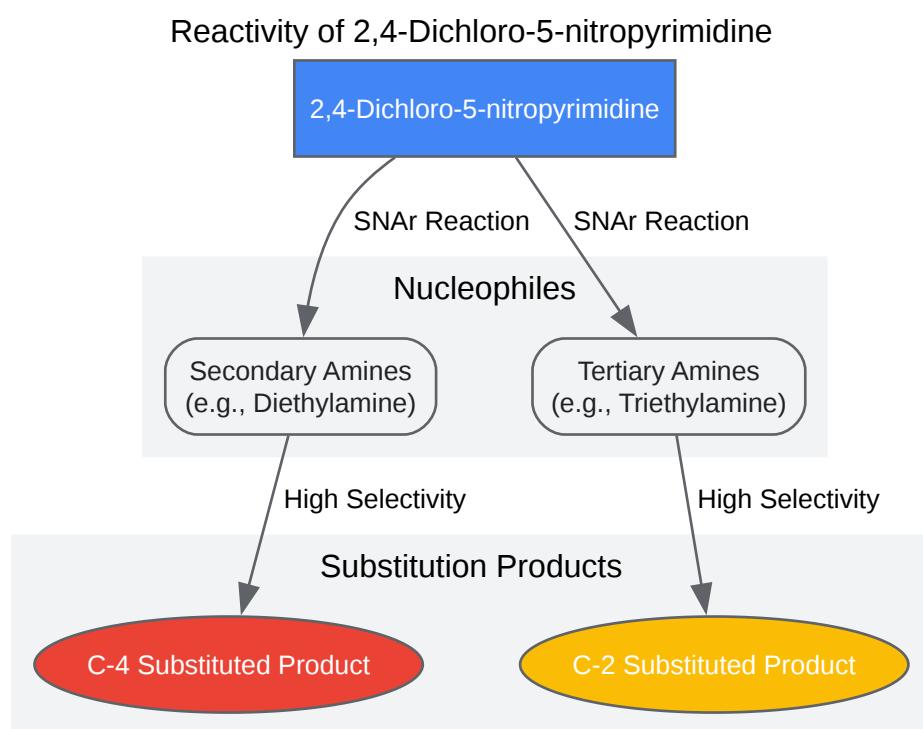

The synthesis of **2,4-Dichloro-5-nitropyrimidine** is commonly achieved through the chlorination of 5-nitouracil.[\[6\]](#) The following protocol is a representative method.

Experimental Protocol: Synthesis from 5-Nitouracil[\[6\]](#)

- Materials:
 - 5-Nitouracil
 - Phosphorus oxychloride (POCl₃)
 - N,N-dimethylformamide (DMF) or N,N-dimethylaniline

- Dichloroethane
- Activated carbon
- Anhydrous sodium sulfate
- Ice water
- Procedure:
 - In a four-necked flask equipped with a thermometer, condenser, and stirrer, add 260 g of 5-nitouracil.
 - Add 1000 g of phosphorus oxychloride to the flask.
 - Raise the temperature to 50 °C.
 - While maintaining the temperature between 50 °C and 100 °C, slowly add 25 g of DMF.
 - After the addition of DMF, bring the mixture to reflux. The reaction progress can be monitored by gas chromatography.
 - Once the reaction is complete (product content \geq 95%), recover the excess phosphorus oxychloride under reduced pressure until a solid precipitates.
 - Cool the reaction mixture and add 600 g of dichloroethane, stirring for 10 minutes.
 - Pour the mixture into 500 g of ice water and stir to separate the layers.
 - To the dichloroethane layer, add 10 g of activated carbon and heat to 50-70 °C with stirring for 10-30 minutes.
 - Filter the mixture and add 20 g of anhydrous sodium sulfate to the filtrate to dry.
 - Recover the dichloroethane and distill the residue under reduced pressure to obtain the final product.
- Yield: Approximately 255 g (80% yield) with a purity of 98.5%.

Synthesis Workflow of 2,4-Dichloro-5-nitropyrimidine


[Click to download full resolution via product page](#)

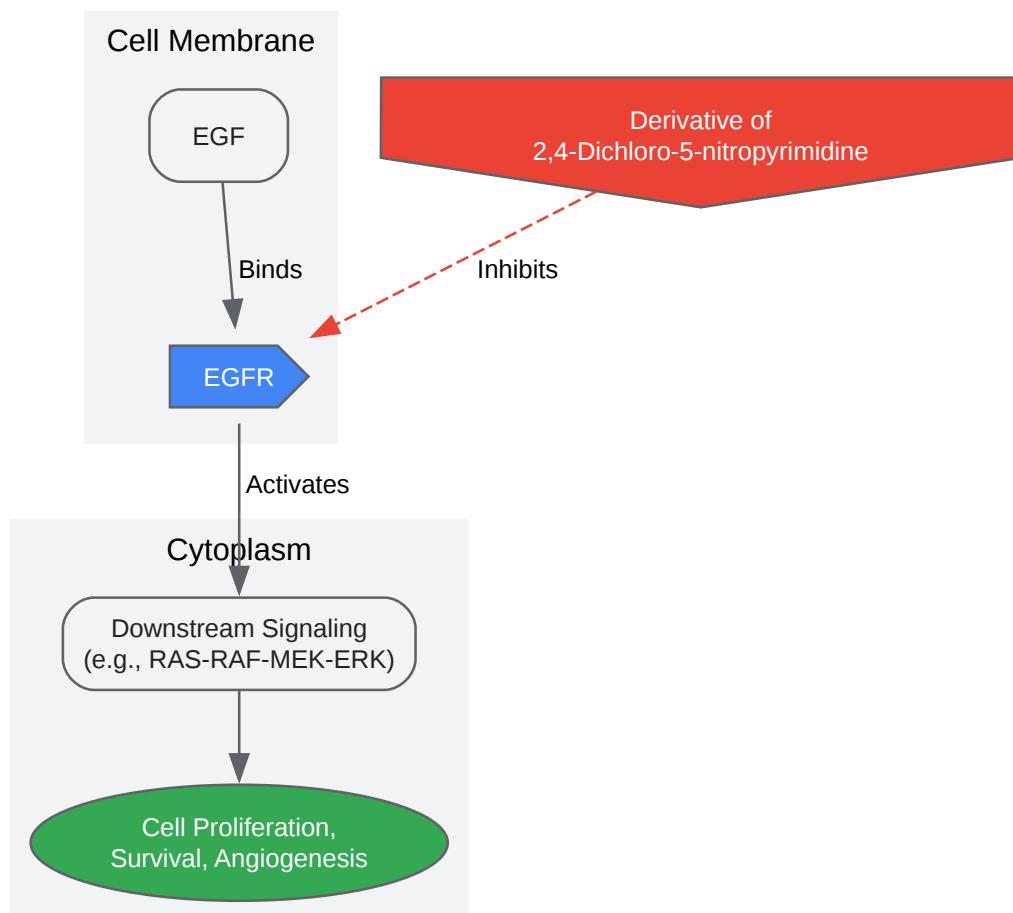
Caption: Workflow for the synthesis of **2,4-Dichloro-5-nitropyrimidine**.

Chemical Reactivity

The reactivity of **2,4-Dichloro-5-nitropyrimidine** is dominated by nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group and the pyrimidine ring activate the chlorine atoms at positions 2 and 4 for substitution.

- Regioselectivity: The reaction with secondary amines, such as diethylamine, shows excellent selectivity for substitution at the C-4 position.^[7] In contrast, tertiary amine nucleophiles can lead to substitution at the C-2 position.^[7] This tunable regioselectivity makes it a valuable precursor for generating diverse libraries of substituted pyrimidines.

[Click to download full resolution via product page](#)


Caption: Regioselective SNAr reactions of **2,4-Dichloro-5-nitropyrimidine**.

Biological Significance and Applications

2,4-Dichloro-5-nitropyrimidine is a crucial intermediate in the synthesis of various biologically active molecules.[2] Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[8]

- Intermediate for Diaminopurines: It is used in the solid-phase synthesis of diaminopurines, which are important scaffolds in drug discovery.[9]
- Precursor for Biologically Active Compounds: It serves as a building block for creating novel compounds with potential antimicrobial and herbicidal properties.[2]
- EGFR Inhibition: Some derivatives synthesized from **2,4-dichloro-5-nitropyrimidine** have been investigated for their potential to inhibit the epidermal growth factor (EGF) receptor, a key target in cancer therapy.[10] The chlorine atom facilitates binding to amines, and molecular docking studies have suggested potential binding to the EGF receptor sites on tumor cells.[10]

Potential EGFR Signaling Inhibition

[Click to download full resolution via product page](#)

Caption: Inhibition of the EGF receptor signaling pathway by a derivative.

Safety and Handling

2,4-Dichloro-5-nitropyrimidine is a hazardous substance and requires careful handling.

Table 2: Hazard and Safety Information

Category	Information	Reference
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[11]
Signal Word	Warning	[11]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[5]
Personal Protective Equipment	Compatible chemical-resistant gloves, chemical safety goggles, protective clothing, N95 (US) or P1 (EN 143) respirator.	[1]

First Aid Measures	Ingestion: Wash out mouth with water if person is conscious. Call a physician. Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Skin Contact: Immediately wash skin with soap and copious amounts of water. Eye Contact: Flush with copious amounts of water for at least 15 minutes.	[1]
Storage	Keep container tightly closed. Store in a cool, dry place.	[1][3]
Incompatibilities	Strong oxidizing agents.	[1]
Decomposition Products	Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, hydrogen chloride gas, and nitrogen oxides.	[1]

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted in accordance with established safety protocols and with the use of appropriate personal protective equipment. Consult the relevant Safety Data Sheet (SDS) before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dichloro-5-nitropyrimidine(49845-33-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. 2,4-Dichloro-5-nitropyrimidine - Safety Data Sheet [chemicalbook.com]
- 6. 2,4-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. 2,4-Dichloro-5-nitropyrimidine | 49845-33-2 | FD09664 [biosynth.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2,4-Dichloro-5-nitropyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015318#2-4-dichloro-5-nitropyrimidine-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com